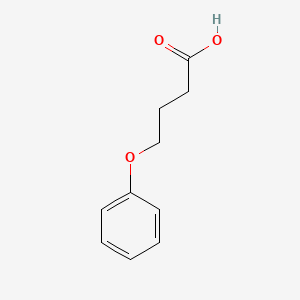

4-Phenoxybutyric acid

説明

Historical Context and Discovery of Phenoxy Acid Compounds

The scientific journey of phenoxy acid compounds began in the early 1940s, a period marked by intensive research driven by the needs of World War II. researchgate.netepa.gov British and American research groups, working independently under wartime secrecy, discovered the potent biological activity of phenoxyacetic acids. researchgate.netwikipedia.org Scientists like William G. Templeman at Imperial Chemical Industries (ICI) in the UK found that high concentrations of certain auxin-like compounds could act as herbicides. wikipedia.org

This research led to the development of the first major synthetic hormone herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA). researchgate.netwikipedia.orgwikipedia.org These compounds mimic the natural plant growth hormone indole-3-acetic acid (IAA), causing uncontrolled and fatal growth in broad-leaf plants while leaving monocot crops like wheat and corn relatively unharmed. wikipedia.orgwikipedia.org The commercial introduction of these herbicides around 1945 marked the beginning of the modern era of chemical weed control and transformed agricultural practices worldwide. researchgate.netwikipedia.orgresearchgate.net

Evolution of Research on Phenoxybutyric Acid Derivatives

Following the initial success of phenoxyacetic acid herbicides, research evolved to explore structural modifications to enhance selectivity and efficacy. This led to the investigation of phenoxybutyric acid derivatives. An early example is 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), which functions as a propesticide. wikipedia.org In certain plant species, 2,4-DB is metabolized into the highly active herbicide 2,4-D, providing a more targeted mechanism of action. wikipedia.org

In recent decades, the focus of research has shifted dramatically from agriculture to pharmacology. Scientists are now designing and synthesizing novel derivatives of phenoxybutyric acid to explore a wide range of therapeutic applications. nih.govmdpi.comsaudijournals.com This evolution is driven by the compound's versatile chemical structure, which allows for various modifications to target specific biological pathways. saudijournals.com

Key areas of modern research include:

Cardiovascular Disease: A series of phenoxybutanoic acid derivatives have been synthesized and evaluated for their potential as endothelin antagonists, which could be developed into therapeutic agents for conditions like pulmonary arterial hypertension. nih.gov

Metabolic Disorders: Researchers have designed novel phenoxyalkanoic acid derivatives as agonists for the free fatty acid receptor 4 (FFAR4), a promising target for the treatment of type 2 diabetes. mdpi.comresearchgate.net Within one study, the phenoxybutyric acid derivative demonstrated superior activity compared to analogues with different carbon chain lengths. mdpi.com

Antimicrobial Agents: 4-Phenoxybutyric acid has been used as a starting material to create 1,3,4-thiadiazole (B1197879) derivatives, which have been tested for their antibacterial activity. researchgate.netresearchgate.net

Significance of this compound in Chemical and Biological Sciences

The significance of this compound lies less in its direct application and more in its role as a fundamental molecular scaffold. In chemical sciences, it is valued as a key intermediate for synthesizing more complex organic molecules. ontosight.ai Its structure, featuring a reactive carboxylic acid group and a stable phenoxy moiety, provides a reliable foundation for building diverse molecular architectures, such as the pharmacologically relevant 1,3,4-thiadiazole heterocycles. researchgate.net

In the biological sciences, this compound itself has been shown to be a product of filamentous fungi and exhibits some antibacterial properties, inhibiting the growth of bacteria such as Staphylococcus aureus. biosynth.com Furthermore, some research suggests it may possess antioxidant properties. solubilityofthings.com However, its primary biological significance is realized through its derivatives. Studies on these derivatives have demonstrated potent and selective activities in various pharmacological models, highlighting the value of the phenoxybutyric acid core in medicinal chemistry. nih.govmdpi.com The exploration of these derivatives continues to be an active area of research for developing new therapeutic agents. mdpi.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-phenoxybutanoic acid | ontosight.ai |

| CAS Number | 6303-58-8 | scbt.combiosynth.comchemsynthesis.com |

| Molecular Formula | C₁₀H₁₂O₃ | ontosight.aiscbt.combiosynth.com |

| Molecular Weight | 180.20 g/mol | scbt.combiosynth.com |

| Melting Point | 63-65 °C | chemsynthesis.com |

| Boiling Point | 170 °C | biosynth.com |

Table 2: Selected Research on Derivatives of this compound

| Derivative Type | Investigated Activity | Summary of Research Finding | Source(s) |

| Benzoheterocycle Derivatives | Endothelin Antagonism | A synthesized derivative (6e) was identified as a selective ETA antagonist with a nanomolar IC50, showing potential for treating cardiovascular diseases like pulmonary hypertension. | nih.gov |

| Phenoxyalkanoic Acid Derivatives | FFAR4 Agonism (Antidiabetic) | A novel derivative (10f) showed excellent FFAR4 agonistic activity and selectivity, lowered blood glucose, and demonstrated favorable pharmacokinetic properties, suggesting its potential as an antidiabetic drug candidate. | mdpi.comresearchgate.net |

| 1,3,4-Thiadiazole Derivatives | Antimicrobial Activity | New compounds synthesized from this compound were tested, with some showing antibacterial activity against Staphylococcus aureus. | researchgate.net |

| N-acylhydrazone Derivatives | Anti-inflammatory Activity | In a broad study of phenoxy acid derivatives, N-acylhydrazone derivatives were found to be active in models of peripherally mediated anti-inflammatory activity. | saudijournals.com |

Structure

3D Structure

特性

IUPAC Name |

4-phenoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYVPFIBWVQZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959508 | |

| Record name | 4-Phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6303-58-8, 38669-42-0 | |

| Record name | 4-Phenoxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6303-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 4-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038669420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-phenoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-phenoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenoxybutyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3M2MNV85P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Phenoxybutyric Acid and Derivatives

Classical and Modern Synthetic Routes

The construction of 4-phenoxybutyric acid and its analogs relies on established reaction pathways, including electrophilic aromatic substitution and nucleophilic substitution, as well as more complex strategic approaches for assembling elaborate molecular architectures.

Friedel-Crafts Acylation Analogs (e.g., reaction of aromatic compounds with butyrolactone)

A well-established method analogous to the synthesis of related structures like 4-phenylbutyric acid is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring. In a typical procedure for a related compound, an aromatic compound such as benzene (B151609) reacts with γ-butyrolactone in the presence of a catalyst. The reaction is quenched by adding an aqueous base solution. This approach provides a direct route to the 4-arylbutyric acid scaffold.

Substitution Reactions for Derivative Synthesis (e.g., with 6-(4-phenyl-piperazine-1-yl)-3(2H)-pyridazinone)

Derivatives of this compound can be synthesized through substitution reactions involving various heterocyclic systems. For instance, the pyridazinone core is a versatile scaffold found in many biologically active compounds. scispace.com The synthesis of pyridazinone derivatives often involves the N-alkylation of the pyridazinone ring. organic-chemistry.orgprinceton.edu In a general approach, a suitable derivative of this compound, such as a 4-phenoxybutyl halide, can be reacted with a pyridazinone compound like 6-(4-phenyl-piperazine-1-yl)-3(2H)-pyridazinone. This reaction typically proceeds under basic conditions, using a base such as potassium carbonate in a solvent like dimethylformamide (DMF), to yield the N-alkylated product. fabad.org.tr This nucleophilic substitution reaction attaches the 4-phenoxybutyl moiety to the nitrogen atom of the pyridazinone ring, creating a more complex derivative.

Convergent and Divergent Synthetic Strategies (e.g., for tripodal melamines)

More complex derivatives incorporating the this compound structure can be assembled using strategic synthetic planning, such as convergent or divergent approaches. These strategies are particularly useful for creating large, symmetrical molecules like tripodal melamines. For the synthesis of tripodal melamines based on a 4-(4-aminophenoxy)butyric acid scaffold, both convergent and divergent routes have been explored. researchgate.nettandfonline.com

Convergent Synthesis: In this approach, the "arms" of the final molecule are constructed first and then attached to a central core in the final steps. For the melamine (B1676169) derivative, the synthesis starts with N-(4-hydroxyphenyl)acetamide (Paracetamol). This is first alkylated with a butyrate (B1204436) synthon (Williamson etherification), followed by hydrolysis of the protecting groups to yield the 4-(4-aminophenoxy)butyric acid arm. Finally, three equivalents of this arm are coupled to a central 1,3,5-triazine (B166579) core (cyanuric chloride) to complete the tripodal structure. researchgate.nettandfonline.com

Divergent Synthesis: This strategy begins with the central core, and the molecule is built outwards. The synthesis starts with cyanuric chloride, which is first reacted with three equivalents of 4-aminophenol. In subsequent steps, the butyric acid chains are attached to the phenoxy groups of the aminophenol units via Williamson etherification, followed by hydrolysis of the ester to yield the final tripodal melamine acid. researchgate.nettandfonline.com

Catalytic Approaches in this compound Synthesis (e.g., Lewis acids)

Catalysis plays a crucial role in facilitating key bond-forming reactions in the synthesis of this compound and its precursors. Specifically, Lewis acids are essential catalysts for Friedel-Crafts type reactions.

In the analogous synthesis of 4-phenylbutyric acid from benzene and γ-butyrolactone, a Lewis acid catalyst is required to activate the lactone. tandfonline.com The Lewis acid coordinates to the carbonyl oxygen of the butyrolactone, making the carbonyl carbon more electrophilic and susceptible to attack by the aromatic ring. This activation increases the reactivity of the substrate and allows the reaction to proceed. tandfonline.com A variety of Lewis acids can be employed for this purpose, with common examples including:

Aluminum chloride (AlCl₃)

Zinc chloride (ZnCl₂)

Iron chloride (FeCl₃)

Stannous chloride (SnCl₂)

Boron tribromide (BBr₃)

Boron trifluoride (BF₃)

Synthesis of Specific Derivatives for Targeted Applications

The this compound scaffold can be chemically modified to produce derivatives with specific structural features for various applications. One notable class of such derivatives is the 1,3,4-thiadiazoles.

1,3,4-Thiadiazole (B1197879) Derivatives of this compound

A prominent method for synthesizing 1,3,4-thiadiazole derivatives from this compound involves the cyclization of the carboxylic acid with a thiosemicarbazide (B42300) derivative. jocpr.com This reaction is typically carried out in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), which facilitates the intramolecular cyclization. derpharmachemica.com

The general mechanism for this transformation begins with the nucleophilic attack of the nitrogen atom of the thiosemicarbazide onto the carbonyl carbon of this compound. sbq.org.br This is followed by a series of dehydration and cyclization steps, ultimately leading to the formation of the stable, aromatic 1,3,4-thiadiazole ring. sbq.org.br Other reagents that can be used for this type of cyclocondensation include polyphosphate ester (PPE), thionyl chloride (SOCl₂), and strong acids like sulfuric acid. derpharmachemica.comnih.gov By using different substituted thiosemicarbazides, a variety of functional groups can be introduced onto the thiadiazole ring, allowing for the generation of a library of derivatives.

Table 1: Summary of

| Methodology | Section | Description | Key Reagents/Catalysts |

|---|---|---|---|

| Friedel-Crafts Acylation Analog | 2.1.1 | Electrophilic aromatic substitution to form the 4-arylbutyric acid core. | γ-Butyrolactone, Aromatic compound, Lewis Acid |

| Substitution Reactions | 2.1.2 | N-alkylation of heterocyclic scaffolds like pyridazinones to attach the 4-phenoxybutyl moiety. | 4-Phenoxybutyl halide, Pyridazinone, Base (e.g., K₂CO₃) |

| Convergent/Divergent Synthesis | 2.1.3 | Strategic assembly of large, symmetrical molecules like tripodal melamines. | Cyanuric chloride, 4-(4-Aminophenoxy)butyric acid derivatives |

| Lewis Acid Catalysis | 2.2 | Activation of electrophiles (e.g., butyrolactone) in Friedel-Crafts reactions. | AlCl₃, ZnCl₂, FeCl₃, SnCl₂, H₂SO₄ |

| 1,3,4-Thiadiazole Formation | 2.3.1 | Cyclocondensation of this compound to form heterocyclic derivatives. | Thiosemicarbazide, POCl₃, PPE, H₂SO₄ |

Tricyclic Compounds Incorporating this compound Moieties

The cyclization of this compound is a key method for creating more complex, rigid structures. One notable outcome of this process is the formation of tricyclic compounds. When this compound is treated with polyphosphoric acid in xylene, a primary reaction is the intramolecular acylation leading to the expected ketone. However, this reaction also yields a significant by-product, which has been identified as 5,6,8,9-Tetrahydrocyclopenta[1,2,3-ef:5,4-d′]bis nih.govbenzoxepin. rsc.org This demonstrates that the synthesis can lead to intricate molecular architectures through secondary cyclization and rearrangement pathways. The formation of such a complex tricyclic system from a relatively simple starting material highlights the reactivity of the this compound scaffold under acidic conditions. rsc.org

Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor Agonists

Derivatives of phenoxyalkanoic acids have been investigated as agonists for free fatty acid receptors (FFARs), particularly FFAR4 (also known as GPR120), which is a therapeutic target for type 2 diabetes mellitus. nih.govnih.gov The design of these derivatives often involves bioisosteric replacement strategies based on known agonists like TUG-891. nih.govresearchgate.net

In one approach, a series of novel FFAR4 agonists were designed by replacing a carbon atom at the β-position of the phenylpropanoic acid moiety with an oxygen atom and substituting the linking oxymethylene with an amide group. nih.gov This strategy aimed to improve metabolic stability and hydrophilicity. nih.gov The structure-activity relationship (SAR) studies revealed that modifications to the carbon chain length and substitutions on the phenyl ring significantly impact agonistic activity. For instance, extending the carbon chain between the carboxylic acid and the oxygen atom was found to reduce FFAR4 activity. nih.gov

One particularly promising compound, designated 10f, emerged from these studies. It demonstrated excellent FFAR4 agonistic activity and selectivity, leading to improved glucose tolerance and dose-dependent blood glucose lowering effects in animal models. nih.govnih.gov The pharmacokinetic properties of these phenoxyalkanoic acid derivatives were also found to be favorable, suggesting their potential for further development as antidiabetic drugs. nih.gov

| Compound | Modification from Parent Structure | Relative FFAR4 Agonistic Activity |

|---|---|---|

| 1f | Oxymethylene replaced with amide bond, β-carbon replaced with oxygen | Base Activity |

| 2f | Carbon chain extended (compared to 1f) | Reduced |

| 3f | Carbon chain further extended (compared to 2f) | Further Reduced |

| 4f | Electron-donating methyl group added to benzene ring of 1f | Largely Retained |

| 10f | Optimized structure from SAR studies | Excellent |

4-Phenoxybutanoic Acid Derivatives as Endothelin A Receptor Antagonists

The 4-phenoxybutanoic acid scaffold has been successfully utilized to develop potent and selective endothelin A (ETA) receptor antagonists, which are investigated for treating cardiovascular diseases such as hypertension. nih.govacs.org The development process often involves merging structural features from previously known series of antagonists, guided by pharmacophore modeling. acs.orgnih.gov

The synthesis of these derivatives typically involves a multi-step process. A key step is the alkylation of a substituted resorcinol (B1680541) with a suitable reagent, followed by a second alkylation with a 4-chlorobutanoic ester. The final acid is obtained after hydrolysis. acs.org

Structure-activity relationship studies have been crucial in optimizing the potency and selectivity of these compounds. For example, the introduction of a cyano group as a hydrogen bond acceptor at a specific position on the phenoxy ring led to a significant increase in activity. This optimization culminated in the discovery of compound 12m, (R)-4-[2-cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid. acs.orgnih.gov This compound exhibits a low nanomolar IC50 value for the ETA receptor and demonstrates over 1000-fold selectivity compared to the ETB receptor. acs.orgnih.gov Further studies have shown that derivatives with benzoheterocycles, such as compound 6e, also display significant selective ETA antagonistic activities. nih.gov

| Compound | Key Structural Feature | ETA Receptor Binding (IC50) | Selectivity (ETA vs. ETB) |

|---|---|---|---|

| 12m (RPR 111844) | 2-cyano-5-(3-pyridylmethoxy)phenoxy group | 5.0 nM | >1000-fold |

| 6e | Benzoheterocycle substituent | Nanomolar range | Selective ETA antagonist |

Schiff Bases with 1,3,4-Thiadiazole Moiety Derived from this compound

The 1,3,4-thiadiazole ring is a well-known heterocyclic nucleus present in many compounds with diverse biological activities. eurjchem.comeurjchem.com The synthesis of Schiff bases incorporating this moiety, derived from this compound, creates a novel class of compounds. eurjchem.com The general synthetic pathway involves the initial conversion of this compound into a 1,3,4-thiadiazole derivative, which then serves as a precursor for the formation of Schiff bases.

The synthesis of the 1,3,4-thiadiazole core from carboxylic acids is a common strategy. This is followed by the condensation reaction between the amino group on the thiadiazole ring and various substituted aldehydes or ketones to yield the final Schiff bases (imines). sphinxsai.comijpcbs.com These reactions are typically carried out in a suitable solvent like ethanol. The resulting compounds, which combine the structural features of this compound, the 1,3,4-thiadiazole ring, and the imine group, have been characterized using various spectroscopic methods. eurjchem.com

Optimization of Synthetic Yields and Purity

Optimizing the reaction conditions is critical for maximizing the yield and purity of synthetic products. For butyric acid derivatives, various factors such as reactant mole ratio, catalyst amount, reaction time, and temperature are systematically studied. researchgate.net Methodologies like Response Surface Methodology (RSM) using a Box-Behnken design can be employed to efficiently determine the optimal conditions without extensive and rigorous experimentation. researchgate.net

For example, in the synthesis of butyl butyrate, an ester of a related butanoic acid, optimization led to a yield of 98.41% under specific conditions: a 1:1.6 molar ratio of butyric acid to butanol, 5 wt% catalyst, a reaction time of 2.5 hours, and a temperature of 117°C. researchgate.net

In the context of producing chiral derivatives, such as (R)-2-hydroxy-4-phenylbutyric acid, optimization extends to enzymatic processes. In one continuous production method using an enzyme membrane reactor, detailed kinetic measurements and mathematical modeling were used to calculate the optimal conditions for the coupled enzyme reactions. This approach achieved a high space-time yield of 165 g l⁻¹ d⁻¹ with low enzyme consumption, demonstrating the efficiency of optimized bioprocesses. nih.gov These principles of systematic parameter optimization are directly applicable to enhancing the synthesis of this compound and its derivatives.

Structure Activity Relationship Sar Studies of 4 Phenoxybutyric Acid Derivatives

Correlations between Structural Modifications and Biological Activities

Structural modifications of the 4-phenoxybutyric acid scaffold have profound effects on the biological activities of the resulting derivatives. Research has demonstrated that alterations to the phenoxy ring, the butyric acid side chain, and the ether linkage can significantly influence the compound's efficacy and spectrum of activity, including antimicrobial, anticancer, and receptor agonistic/antagonistic properties.

For instance, in the development of novel agonists for the free fatty acid receptor 4 (FFAR4), modifications to the length of the alkanoic acid chain were shown to be critical. Shortening or lengthening the four-carbon chain of the butyric acid moiety in a series of 2-methyl-substituted derivatives resulted in diminished activity, indicating that the butyric acid chain length is optimal for this particular biological target.

Similarly, the transformation of the terminal carboxylic acid group into other functional groups, such as 1,3,4-thiadiazoles, has been explored to generate compounds with antimicrobial properties. In one study, 1,3,4-thiadiazole (B1197879) compounds derived from this compound were synthesized and tested for their activity against various bacteria. The results showed that specific derivatives exhibited notable antibacterial activity, particularly against Staphylococcus aureus.

The table below illustrates how specific structural changes correlate with observed biological activities in different series of this compound derivatives.

| Scaffold Modification | Derivative Series | Observed Biological Activity |

| Varying alkanoic acid chain length | 2-Methyl-phenoxyalkanoic acids | Optimal activity with the butyric (4-carbon) chain for FFAR4 agonism. |

| Cyclization of the carboxylic acid | 1,3,4-Thiadiazoles | Introduction of antimicrobial (antibacterial) properties. |

| Substitution on the phenoxy ring | 4-Phenoxy-phenyl isoxazoles | Modulation of Acetyl-CoA carboxylase (ACC) inhibition for anticancer effects. nih.gov |

| Addition of benzoheterocycles | Phenoxybutanoic acid amides | Generation of potent and selective endothelin receptor antagonists. nih.gov |

Influence of Substituent Patterns on Potency and Selectivity

The pattern of substitution on the terminal phenoxy ring is a critical determinant of both the potency and selectivity of this compound derivatives. The nature, position, and number of substituents can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

For example, in a series of chlorophenoxyalkylamine derivatives designed as histamine (B1213489) H3 receptor (H3R) antagonists, the position of the chlorine atom on the phenoxy ring was crucial. Substitution at the para (4-position) significantly increased the binding capacity compared to substitution at the meta (3-position), suggesting that a substituent at the para position provides a more favorable interaction within the H3R binding pocket. nih.gov

In another study focusing on novel endothelin receptor antagonists, the introduction of benzoheterocycles to the amide nitrogen of a phenoxybutanoic acid derivative led to compounds with significant antagonistic activity. Specifically, derivative 6e (containing a benzothiazole (B30560) moiety) was identified as a potent and selective ETA antagonist with a nanomolar IC50 value. nih.gov

The following table presents data from a study on 4-phenoxy-phenyl isoxazole (B147169) derivatives as ACC inhibitors, highlighting how different substituents on the phenoxy ring affect inhibitory activity. nih.gov

| Compound ID | Substituent on Phenoxy Ring | hACC1 Inhibitory Activity (IC50, nM) |

| 6g | 4-(cyclopropylmethoxy) | 99.8 |

| 6l | 4-(2-morpholinoethoxy) | 260.1 |

| 6p | 4-(2-(pyrrolidin-1-yl)ethoxy) | 134.7 |

| 6q | 4-(3-(dimethylamino)propoxy) | 165.9 |

| CP-640186 (Reference) | - | 108.9 |

Impact of Lipophilicity on Pharmacological Profiles

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key physicochemical property that significantly affects the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.com For this compound derivatives, this property influences absorption, distribution, metabolism, and excretion (ADME). The molecule itself possesses both a hydrophilic carboxylic acid head and a hydrophobic phenoxy tail, giving it a balance of properties. cymitquimica.com

The lipophilicity of derivatives can be modulated by introducing or modifying substituents. Generally, more lipophilic compounds can more easily cross cell membranes, but excessively high lipophilicity can lead to poor solubility, increased metabolic breakdown, and non-specific binding. mdpi.com

In the development of FFAR1 agonists, scientists sought to reduce the lipophilicity of lead compounds to mitigate potential cytotoxicity issues. dovepress.com Similarly, a study on 4-phenoxy-phenyl isoxazole derivatives as ACC inhibitors calculated the cLogP values to understand their relationship with biological activity. While a direct correlation was not established across the entire series, managing lipophilicity was a key aspect of the design strategy. nih.gov

The table below shows the calculated lipophilicity (cLogP) for several active 4-phenoxy-phenyl isoxazole derivatives. researchgate.net

| Compound ID | hACC1 Inhibitory Activity (IC50, nM) | Calculated Lipophilicity (cLogP) |

| 6g | 99.8 | 4.85 |

| 6l | 260.1 | 4.40 |

| 6p | 134.7 | 4.67 |

| 6q | 165.9 | 4.69 |

Role of Specific Moieties (e.g., terminal phenoxy group) in Drug Scaffolds

The terminal phenoxy group is not merely a passive component of the this compound structure; it often acts as a crucial pharmacophore, essential for biological activity. nih.gov This moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous active drugs and its ability to engage in key molecular interactions with biological targets. nih.gov

The key roles of the phenoxy group include:

Mimicking Amino Acid Residues : In some contexts, the phenoxy group can act as a mimic for the side chain of amino acids like phenylalanine, enabling interactions with targets that recognize this motif. nih.gov

Platform for Substitution : The phenoxy ring provides a versatile scaffold for introducing various substituents. These modifications can be used to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to enhance potency and selectivity. nih.gov

Research has repeatedly confirmed the importance of this group. In studies of chlorophenoxyalkylamine derivatives, the presence and position of the ether oxygen atom of the phenoxy moiety were deemed of key importance for high activity. nih.govrsc.org Similarly, for Sorafenib analogues with anticancer activity, the terminal phenoxy group was found to provide essential hydrophobic interactions within the target's lipophilic pocket. rsc.org

Conformational Limitations and their Influence on SAR

The three-dimensional shape, or conformation, of a drug molecule is critical for its interaction with a specific biological target. The this compound scaffold possesses considerable conformational flexibility due to several rotatable single bonds, particularly within the butyric acid chain and at the ether linkage.

The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of a target protein is essential for its activity. Conformational limitations, introduced by adding bulky substituents or incorporating the flexible chain into a rigid ring system, can lock the molecule into a specific shape. This can either enhance or diminish activity, depending on whether the fixed conformation is the "bioactive" one.

Chirality and Stereoisomeric Activity (e.g., dextro (+) isomers)

Chirality can be a critical factor in the biological activity of this compound derivatives. The introduction of a stereocenter, for instance by adding a substituent to the butyric acid chain, results in the existence of stereoisomers (enantiomers or diastereomers). These isomers are chemically identical but have different three-dimensional arrangements.

It is a well-established principle in pharmacology that different stereoisomers can have vastly different biological activities, potencies, and metabolic profiles. This is because biological targets like receptors and enzymes are themselves chiral and will interact differently with each isomer.

While specific studies on the dextro (+) and levo (-) isomers of simple substituted 4-phenoxybutyric acids were not prominent in the search results, research on more complex molecules containing a phenoxy moiety illustrates this principle. A study on a compound containing two asymmetric centers, resulting in four possible stereoisomers, found that each isomer possessed a different pharmacological profile. cymitquimica.com The RA,SB isomer exhibited the most favorable combination of vasodilator and beta-adrenergic antagonist activities, while the other three isomers showed reduced activity in one or both areas. cymitquimica.com This underscores the critical importance of stereochemistry in drug design and demonstrates that the biological activity of chiral derivatives is often confined to a single isomer.

Biological Activities and Pharmacological Investigations

Enzyme Inhibition Studies

5α-Reductase Inhibition

Histone Deacetylase (HDAC) Inhibition and Renal Progenitor Cell Expansion

Research has identified a closely related compound, 4-(phenylthio)butanoic acid (PTBA), as a novel inhibitor of histone deacetylases (HDACs). This compound has demonstrated the ability to expand the population of renal progenitor cells. nih.govnih.gov

In studies conducted on zebrafish embryos, treatment with PTBA led to an increase in the size of the pronephric kidney and expanded the expression of key renal progenitor cell markers, including lhx1a, pax2a, and pax8. nih.govresearchgate.net This expansion of renal progenitor cells was found to be dependent on proliferation. nih.govresearchgate.net

The mechanism of action for PTBA is linked to its structural and functional similarity to known HDAC inhibitors like 4-phenylbutanoic acid (PBA) and trichostatin A (TSA). nih.govresearchgate.net Both in vitro and in vivo analyses have confirmed that PTBA functions as an inhibitor of HDAC activity. nih.govresearchgate.net Furthermore, the expansion of renal progenitor cells mediated by PTBA requires signaling through the retinoic acid (RA) pathway. nih.govresearchgate.net It is hypothesized that HDAC inhibitors stimulate RA signaling by reducing the concentration of retinoic acid needed to activate its receptors on target genes. nih.govresearchgate.net

| Compound | Effect on Renal Progenitor Cells | Mechanism of Action |

| 4-(phenylthio)butanoic acid (PTBA) | Expansion of renal progenitor cell population | Histone Deacetylase (HDAC) inhibition |

| 4-phenylbutanoic acid (PBA) | Expansion of renal progenitor cell population | Histone Deacetylase (HDAC) inhibition |

| Trichostatin A (TSA) | Expansion of renal progenitor cell population | Histone Deacetylase (HDAC) inhibition |

Cholesterol Esterase Inhibition

There is no direct scientific literature available that specifically investigates the inhibitory activity of 4-Phenoxybutyric acid against cholesterol esterase. While various compounds, including haloalkyl ketones and other synthetic molecules, have been studied as inhibitors of this enzyme to potentially limit the absorption of dietary cholesterol, research on this compound in this context has not been found. nih.govnih.gov

Receptor Agonism/Antagonism

Endothelin A (ETA) Receptor Antagonism

Derivatives of 4-phenoxybutanoic acid have been identified as potent and selective antagonists of the Endothelin A (ETA) receptor. The ETA receptor is implicated in various pathophysiological conditions, including hypertension and ischemic diseases, due to its role in vasoconstriction mediated by endothelin-1 (B181129) (ET-1).

Through the development of a pharmacophore model, researchers were able to merge two different series of compounds into a single class of 4-phenoxybutanoic acid derivatives. Subsequent optimization of these derivatives for in vitro activity against the ETA receptor led to the discovery of highly potent antagonists. These compounds were evaluated for their ability to antagonize the binding of [125I]ET-1 to rat aortic A10 cell ETA receptors.

One notable derivative, (R)-4-[2-cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid, demonstrated low-nanomolar binding to the ETA receptor with over 1000-fold selectivity compared to the ETB receptor. This compound also proved to be a functional antagonist of ET-1-induced vasoconstriction both in vitro and in vivo.

| Compound Derivative | Binding Affinity (ETA Receptor) | Selectivity (ETA vs. ETB) | Functional Activity |

| (R)-4-[2-cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2- methylphenyl)butanoic acid | Low-nanomolar | >1000-fold | Functional antagonist of ET-1-induced vasoconstriction |

Free Fatty Acid Receptor 4 (FFAR4) Agonism

Recent studies have explored novel phenoxyalkanoic acid derivatives as agonists for the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120. nih.gov FFAR4 has emerged as a significant therapeutic target for metabolic diseases like type 2 diabetes mellitus. nih.gov

Within a series of synthesized compounds, a derivative of phenoxybutyric acid with a methyl substitution at the 2-position exhibited superior agonistic activity on FFAR4. nih.gov It was observed that altering the length of the carbon chain between the oxygen atom and the carboxyl group, either by shortening or lengthening it, resulted in decreased activity. nih.gov

One of the most potent compounds identified, compound 10f from the study, demonstrated excellent FFAR4 agonistic activity and selectivity over the Free Fatty Acid Receptor 1 (FFAR1). nih.gov This compound was shown to significantly improve glucose tolerance in normal mice and lower blood glucose while promoting insulin (B600854) secretion in a diet-induced obesity mouse model. nih.gov

| Compound Class | Activity at FFAR4 | Key Structural Feature |

| 2-position methyl-substituted phenoxybutyric acid derivative | Superior agonistic activity | Butyric acid chain length |

| Elongated/Reduced carbon chain derivatives | Diminished activity | Altered chain length |

Antimicrobial and Antifungal Properties

There is currently a lack of research data on the specific antibacterial activity of this compound against the bacterial strains Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Bacillus subtilis.

Scientific investigations into the potential antifungal activity of this compound against fungal species such as Penicillium marneffei, Aspergillus flavus, Candida tropicalis, and Aspergillus terreus have not been reported in the available literature.

Information regarding the capacity of this compound to inhibit biofilm formation or act as an efflux pump inhibitor in microorganisms is not present in the current body of scientific research.

Anticancer and Antitumor Activities

There is no specific scientific evidence available that describes the ability of this compound to induce apoptosis or inhibit cell proliferation in cancer cells. Studies focusing on these specific anticancer mechanisms for this compound have not been identified.

Activity against Specific Cancer Cell Lines (e.g., PC-3, A549/ATCC, K-562)

Currently, there is a lack of specific research in publicly available scientific literature that investigates the cytotoxic or antiproliferative effects of this compound on the PC-3 (prostate cancer), A549/ATCC (lung carcinoma), and K-562 (chronic myelogenous leukemia) cancer cell lines. While studies have been conducted on the anticancer effects of other butyric acid derivatives, such as phenylbutyrate on prostate cancer cells, these findings cannot be directly extrapolated to this compound nih.gov. The K-562 cell line, derived from a patient with chronic myelogenous leukemia, is widely used in cancer research, including for testing the effects of various chemical compounds nih.govcytion.com. Similarly, the A549 cell line is a standard model for lung cancer research nih.govresearchgate.neteuropeanreview.orgtci-thaijo.org. However, specific data on the activity of this compound against these cell lines are not available.

Anti-inflammatory and Immunomodulatory Effects

Antiparasitic Activities

A review of the available scientific literature reveals no studies investigating the potential antiparasitic activities of this compound. Research into novel antiparasitic agents is ongoing, but the focus has not been directed towards this particular compound.

Other Biological Effects

The antioxidant potential of this compound has not been specifically quantified in scientific studies. Phenolic acids, as a broad class of compounds, are known for their antioxidant properties, which are typically evaluated using various assays such as the Folin-Ciocalteu, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) tests nih.govmdpi.comnih.govresearchgate.netresearchgate.net. The antioxidant activity of phenolic compounds is generally attributed to their ability to scavenge free radicals and chelate metal ions mdpi.com. However, the specific antioxidant capacity of this compound remains to be determined through empirical testing.

There is no direct scientific evidence to suggest that this compound has a role in plant growth regulation. Plant growth regulators, or plant hormones, include classes of compounds such as auxins, which influence cell division, elongation, and differentiation phytotechlab.com. Some synthetic compounds with structures similar to natural plant hormones are used in agriculture and horticulture phytotechlab.com. For example, 4-phenylbutyric acid has been found to promote plant regeneration by acting as an auxin nih.govnih.gov. However, the effects of this compound on plant growth have not been documented in the scientific literature.

The ability of this compound to act as an ammonia scavenger has not been reported in the scientific literature. Ammonia scavenging is a therapeutic strategy for certain metabolic disorders, and compounds like sodium phenylbutyrate are known to facilitate the excretion of excess nitrogen researchgate.net. This process involves the conjugation of the drug with an amino acid, forming a product that is then excreted in the urine researchgate.netnih.gov. There is currently no evidence to suggest that this compound possesses a similar mechanism of action.

Interactive Data Tables

Due to the lack of specific experimental data for this compound in the areas covered by the outline, data tables containing research findings cannot be generated at this time.

Chemical Chaperone Function

This compound is structurally related to 4-phenylbutyric acid (4-PBA), a compound recognized for its role as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress. nih.govnih.gov The accumulation of unfolded or misfolded proteins in the ER triggers a state of stress, which, if prolonged, can lead to cellular dysfunction and apoptosis. nih.govnih.gov Chemical chaperones are small molecules that can help stabilize protein conformation, prevent protein aggregation, and facilitate proper protein folding. nih.gov

The proposed mechanism for 4-PBA's chaperone activity involves its hydrophobic regions interacting with the exposed hydrophobic segments of unfolded proteins. frontiersin.org This interaction is thought to shield the proteins from aggregation and promote their correct folding, thereby reducing the load on the ER's quality control machinery. frontiersin.org By mitigating ER stress, 4-PBA has been shown to protect against various pathological conditions in preclinical studies, including acute lung injury and complications from acute pancreatitis. nih.govfrontiersin.org

However, it is important to note that the precise mechanism of 4-PBA's action as a chemical chaperone has been a subject of some debate. Recent research has suggested an alternative or complementary mechanism, proposing that 4-PBA may act as a weak inhibitor of mRNA translation. nih.gov By slowing down protein synthesis, it could reduce the influx of newly synthesized proteins into the ER, thus giving the existing chaperone machinery more time to correctly fold proteins and alleviate stress. nih.gov While this research focused on 4-PBA, the structural similarity suggests that this compound might exert similar effects on protein homeostasis.

| Postulated Mechanism of Action | Consequence | Reference |

| Interaction with hydrophobic regions of unfolded proteins | Prevents protein aggregation and promotes folding | frontiersin.org |

| Weak inhibition of mRNA translation | Reduces the load of proteins entering the ER, allowing for more efficient folding | nih.gov |

Modulation of Retinoic Acid Signaling

While direct studies on this compound's effect on retinoic acid (RA) signaling are limited, research on related butyrate (B1204436) and phenylbutyrate compounds provides insights into its potential modulatory role. The retinoic acid signaling pathway is crucial for regulating cell growth, differentiation, and apoptosis. nih.gov

Studies have shown that butyrate and its derivatives can influence the cellular response to retinoic acid. For instance, in F9 teratocarcinoma stem cells, butyrate was found to inhibit the differentiation induced by retinoic acid, suggesting an interaction with the early stages of retinoid action. nih.gov In contrast, a combination of phenylbutyrate (PB) and 13-cis retinoic acid (CRA) was shown to have an additive inhibitory effect on the proliferation of prostate cancer cells. nih.gov This combination led to an increased expression of the retinoic acid receptor-beta (RAR-β), providing a potential molecular basis for the observed synergistic effect. nih.gov

Furthermore, sodium phenylacetate, a metabolite of phenylbutyrate, has been observed to enhance the differentiation of human neuroblastoma cells, particularly when used in conjunction with retinoic acid. nih.gov This synergistic effect was associated with a marked increase in the mRNA levels of RAR-β. nih.gov These findings suggest that butyrate and its derivatives, likely including this compound, may not act as direct ligands for retinoic acid receptors but rather as modulators of the signaling pathway, potentially by altering the expression of key components like RAR-β. This modulation can either inhibit or enhance the cellular response to retinoic acid depending on the cellular context.

| Compound | Cell Line | Observed Effect on Retinoic Acid Signaling | Proposed Mechanism | Reference |

| Butyrate | F9 teratocarcinoma stem cells | Inhibition of RA-induced differentiation | Sensitivity of an early event in retinoid action to butyrate | nih.gov |

| Phenylbutyrate (in combination with 13-cis retinoic acid) | Prostate carcinoma cells | Additive inhibition of cell proliferation and tumor growth | Increased expression of retinoic acid receptor-beta (RAR-β) | nih.gov |

| Sodium Phenylacetate (in combination with retinoic acid) | LA-N-5 neuroblastoma cells | Synergistic induction of differentiation | Enhanced mRNA levels of RAR-β | nih.gov |

Inhibition of Protein Isoprenylation

The potential for this compound to inhibit protein isoprenylation is an area that warrants further investigation, with current understanding being largely inferred from studies on related compounds. Protein isoprenylation is a post-translational modification where a farnesyl or geranylgeranyl group is attached to a cysteine residue of a target protein. This process is catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase) and is crucial for the proper localization and function of many proteins, including the Ras family of small GTPases, which are frequently mutated in cancer. wikipedia.org

Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block this process and have been investigated as potential anticancer agents. wikipedia.org While there is no direct evidence to classify this compound or its close relatives as direct inhibitors of farnesyltransferase, some studies have explored the combined therapeutic effects of butyrate with known FTIs. For example, a study demonstrated that a combination of the farnesyltransferase inhibitor L-744,832 and butyrate resulted in synergistic antitumor activity against certain human cancer cell lines. nih.gov This suggests that butyrate can enhance the effects of FTIs, although it does not confirm a direct inhibitory action on protein isoprenylation itself.

Interestingly, one study on sodium phenylacetate indicated that its ability to up-regulate retinoic acid receptor-beta (RAR-β) expression appeared to be a distinct mechanism from the inhibition of protein isoprenylation. nih.gov This suggests that while butyrate derivatives have diverse cellular effects, they may not all directly inhibit the enzymes responsible for protein isoprenylation. Therefore, while there is a therapeutic link between butyrate and the inhibition of protein isoprenylation through combination therapies, more direct biochemical evidence is needed to establish whether this compound itself can act as an inhibitor of this process.

| Compound/Combination | Context | Finding | Implication for Protein Isoprenylation | Reference |

| L-744,832 (FTI) + Butyrate | In vitro cancer cell lines | Synergistic antitumor activity | Butyrate may enhance the effects of FTIs, but does not confirm direct inhibition by butyrate. | nih.gov |

| Sodium Phenylacetate | LA-N-5 neuroblastoma cells | Effects on RAR-β expression are distinct from inhibition of protein isoprenylation | Suggests that the effects of phenylacetate are not primarily mediated through the inhibition of isoprenylation. | nih.gov |

Metabolic Pathways and Biotransformation

Mammalian Metabolic Pathways

In mammals, 4-phenoxybutyric acid is processed through pathways analogous to those for endogenous fatty acids, primarily involving beta-oxidation followed by conjugation of the resulting metabolite.

The primary metabolic route for this compound in mammalian systems is anticipated to be mitochondrial beta-oxidation. This catabolic process systematically shortens the alkyl carboxylic acid side chain. In a manner similar to the beta-oxidation of fatty acids, this compound is expected to undergo a cycle of enzymatic reactions that removes a two-carbon unit in the form of acetyl-CoA. nih.govwikipedia.org This process would convert this compound into phenoxyacetic acid.

The resulting metabolite, phenoxyacetic acid, is then a substrate for Phase II conjugation reactions. nih.gov Xenobiotic carboxylic acids are often conjugated with amino acids to facilitate their excretion. al-edu.com Specifically, phenoxyacetyl-CoA has been shown to be a substrate for bovine transferase enzymes, indicating its potential to undergo such conjugation reactions. al-edu.com While the structurally similar compound, phenylacetic acid, is known to conjugate with glutamine in humans and other primates, this pathway is largely specific to arylacetic acids. al-edu.comroyalsocietypublishing.org Therefore, it is more likely that phenoxyacetic acid conjugates with other amino acids, such as glycine, a common pathway for a wide variety of carboxylic acids in most animal species. al-edu.com

It is important to distinguish the metabolism of this compound from that of 4-phenylbutyric acid. The latter lacks an ether linkage and its beta-oxidation yields phenylacetate, which is subsequently conjugated with glutamine to form phenylacetylglutamine. The presence of the ether oxygen in this compound directs its metabolism to yield phenoxyacetic acid.

The elimination of this compound and its metabolites from the body occurs predominantly via renal excretion. Phenoxy acids are typically excreted in the urine, largely as the unchanged parent compound (80-95%) or as conjugated metabolites. nih.gov The urinary half-life for these compounds generally ranges from 12 to 72 hours. nih.gov

Active renal clearance mechanisms are crucial for the elimination of organic acids like phenoxyacetic acid. nih.gov Studies on related phenoxyacetic acid herbicides have shown that the efficiency of this renal transport can vary significantly between species. For instance, the plasma half-life of these compounds is substantially longer in dogs compared to rats or humans, indicating a slower elimination rate and consequently higher systemic exposure at comparable doses. nih.gov For other xenobiotic carboxylic acids, the primary route of elimination for metabolites is through the kidneys, with accumulation in the bladder before voiding. nih.gov

Microbial Degradation and Biotransformation

Microorganisms play a critical role in the environmental degradation of this compound, employing diverse enzymatic systems to break down the compound in terrestrial and aquatic ecosystems.

The fungus Aspergillus niger is known to metabolize ω-phenoxyalkylcarboxylic acids, including this compound, through a process of beta-oxidation. nih.gov This pathway mirrors the one found in mammals, shortening the alkyl side chain to yield phenoxyacetic acid, which has been identified as a metabolite of A. niger. nih.govnih.gov The metabolic activity of A. niger on substituted phenoxybutyric acids can influence its growth; these compounds have been observed to stimulate fungal growth at low concentrations (e.g., 10⁻⁶ M) but inhibit it at higher concentrations (e.g., 10⁻⁴ M), an effect linked to the inhibition of mitochondrial respiration. microbiologyresearch.org The broad metabolic capabilities of A. niger for degrading aromatic compounds make it a significant organism in the biotransformation of such xenobiotics. nih.govuu.nl

| Organism | Metabolic Process | Key Metabolite | Effect on Organism |

| Aspergillus niger | Beta-oxidation of the alkyl side chain | Phenoxyacetic acid nih.govnih.gov | Growth stimulation at low concentrations, inhibition at high concentrations microbiologyresearch.org |

In aquatic systems, the concentration of phenoxy acids like this compound is reduced by a combination of chemical and biological processes, including hydrolysis, biodegradation, and photodegradation. researchgate.netnih.govnih.gov

Hydrolysis: This is a key chemical reaction that initiates the breakdown of phenoxy acid esters, which are common forms used in herbicide formulations. The process, which generates the acid form of the compound, is influenced by water pH and temperature, with higher rates observed in alkaline conditions and at elevated temperatures. nih.gov

Biodegradation: Microbial decomposition is a primary driver for the complete breakdown of phenoxy acids in water. researchgate.netnih.gov The rate and extent of biodegradation depend on the composition of the microbial community, oxygen availability, and the specific properties of the compound. nih.gov

Photodegradation: In shallow, sunlit waters, photodegradation can be a significant pathway for the decomposition of phenoxy acids. researchgate.netnih.gov The efficiency of this process is dependent on the intensity of solar radiation and the clarity of the water. mdpi.com Direct photolysis can break down the molecule, a process that can be enhanced by advanced oxidation processes that generate highly reactive radicals. researchgate.netmdpi.com

| Process | Description | Influencing Factors |

| Hydrolysis | Chemical breakdown of ester forms to the parent acid. | pH, Temperature nih.gov |

| Biodegradation | Microbial decomposition of the compound. | Microbial population, Oxygen levels, Compound concentration nih.gov |

| Photodegradation | Decomposition by sunlight (UV radiation). | Water clarity, Sunlight intensity researchgate.netmdpi.com |

The initial and rate-limiting step in the bacterial degradation of many phenoxyalkanoic acid herbicides is catalyzed by an α-ketoglutarate-dependent dioxygenase encoded by the tfdA gene. nih.govnih.gov This enzyme initiates the catabolic pathway by cleaving the ether bond of the side chain, producing the corresponding phenol. nih.gov

The presence and diversity of tfdA and related genes in soil microbial communities are crucial for the self-remediation of environments contaminated with these compounds. Research has shown that exposing agricultural soil to phenoxyalkanoic herbicides, such as 2,4-dichlorophenoxybutyrate, leads to significant changes in the bacterial community and promotes an increase in the variety of novel tfdA-related gene sequences. nih.gov This genetic adaptation allows the microbial population to efficiently degrade these xenobiotic compounds. The class III tfdA genes, in particular, have been quantitatively linked to the active degradation of phenoxy acid herbicides in soil. nih.gov

Plant Metabolism and Translocation

The metabolic fate of this compound in plants is a critical determinant of its biological activity. Following absorption, the compound undergoes biotransformation, primarily through pathways that modify its aliphatic side chain. These metabolic processes can convert the relatively inactive parent molecule into highly active compounds within the plant tissues.

Beta-Oxidation in Plants (e.g., conversion to phenoxyacetic acids)

The primary metabolic pathway for ω-phenoxyalkanoic acids, including this compound, in plants is beta-oxidation. acs.org This catabolic process systematically shortens the fatty acid side chain by removing two-carbon units. wikipedia.orgpharmaguideline.com In the case of this compound, which has four carbons in its side chain, a single cycle of beta-oxidation cleaves off a two-carbon fragment, yielding phenoxyacetic acid.

This conversion is analogous to the well-documented metabolism of the selective herbicide 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB). acs.orgnih.gov Many plant species possess the necessary enzyme systems within their peroxisomes to oxidize the side chain of 2,4-DB, converting it to the potent auxin herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govresearchgate.net The selectivity of herbicides like 2,4-DB is often attributed to the differential beta-oxidation capabilities between crop and weed species; weeds that can rapidly convert the compound to its toxic acetic acid analogue are susceptible, while crops that metabolize it slowly or through other pathways are resistant. acs.org

Research has demonstrated that various plant tissues can perform this beta-oxidation. Studies using detached leaves, excised stem phloem, and roots have shown that the capacity for this metabolic conversion can vary between different parts of the plant. researchgate.net Intact plant experiments have confirmed that the primary product of 2,4-DB oxidation is 2,4-D, which is then translocated within the plant. researchgate.net This enzymatic process is considered fundamental to the mode of action for all phenoxyalkanoic acids with an even number of carbons in the side chain. acs.org

| Precursor Compound | Primary Metabolic Pathway | Resulting Compound | Significance |

|---|---|---|---|

| This compound | Beta-oxidation | Phenoxyacetic acid | Conversion to an auxin-active compound. |

| 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) | Beta-oxidation | 2,4-dichlorophenoxyacetic acid (2,4-D) | Activation to a potent herbicidal compound in susceptible plants. acs.orgresearchgate.net |

Conversion to Auxin-like Compounds

The metabolic conversion of this compound to phenoxyacetic acid is significant because phenoxyacetic acid is known to possess auxin activity. clinisciences.com Auxins are a class of plant hormones that regulate many aspects of plant growth and development, including cell division and root growth. clinisciences.com Therefore, the biotransformation of this compound effectively converts it into a compound that can mimic the effects of natural plant hormones.

Recent studies on the closely related molecule 4-phenylbutyric acid (4PBA) in Arabidopsis have provided direct evidence for this type of metabolic activation. nih.govnih.gov Research has shown that 4PBA promotes plant regeneration by acting as an auxin. nih.gov Mass spectroscopic analysis revealed that within the plant, 4PBA is converted to phenylacetic acid (PAA), a known natural auxin. nih.govnih.govmdpi.com This conversion leads to enhanced auxin responses, which can be observed through increased callus formation and subsequent shoot regeneration in tissue culture experiments. nih.gov

Interestingly, while the conversion of similar compounds like indole-3-butyric acid (IBA) to the active auxin indole-3-acetic acid (IAA) relies on peroxisomal beta-oxidation, the conversion of 4PBA to PAA in Arabidopsis was found to occur through a mechanism independent of the peroxisomal IBR3-related pathway. nih.govnih.gov This suggests that plants may have multiple pathways for the beta-oxidation of such compounds. nih.gov The application of this compound can thus be seen as providing a precursor that the plant metabolizes into a biologically active, auxin-like molecule.

| Precursor Compound | Metabolite with Auxin Activity | Observed Biological Effect | Reference Plant/System |

|---|---|---|---|

| This compound | Phenoxyacetic acid | Exhibits auxin activity, influencing plant growth. clinisciences.com | General plant physiology |

| 4-Phenylbutyric acid (4PBA) | Phenylacetic acid (PAA) | Promotes callus formation and tissue regeneration. nih.govnih.gov | Arabidopsis |

| 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) | 2,4-dichlorophenoxyacetic acid (2,4-D) | Acts as a potent synthetic auxin, often with herbicidal effects at high concentrations. acs.orgclinisciences.com | Susceptible plant species |

Analytical Methodologies for 4 Phenoxybutyric Acid Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of 4-phenoxybutyric acid, particularly in complex mixtures. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column. longdom.org

A gradient elution using a mobile phase consisting of an aqueous component (often with an acid modifier like phosphoric acid or acetic acid) and an organic solvent (like acetonitrile) is commonly employed to achieve optimal separation. longdom.orgjapsonline.com Detection is frequently performed using a UV detector, with the wavelength set around 210 nm to 272 nm for phenoxy herbicides. longdom.orgcnrs.fr The method's accuracy can be confirmed by spiking samples with known concentrations of the analyte and calculating the recovery, which should ideally fall within a range of 70-120%. nih.govlcms.cz

For instance, a developed HPLC method for organic acids in animal feed utilized a C18 column with a gradient of 0.1% phosphoric acid in water and acetonitrile (B52724), achieving detection limits in the μg/kg range. longdom.org The precision of HPLC methods is evaluated by intraday and interday variations, which should be minimal. longdom.org

Table 1: Example HPLC Parameters for Organic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Detection | UV at 210 nm |

| Flow Rate | 0.6 mL/min |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Herbicide Residues

For trace-level detection of herbicide residues, including phenoxybutyric acid derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. lcms.czeconference.io This technique has largely supplanted older methods like GC-MS because it often requires minimal sample preparation and no derivatization. lcms.cz

The analysis is typically performed using an electrospray ionization (ESI) source, often in negative ion mode for acidic herbicides. econference.io The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions. econference.io This allows for reliable identification and quantification even in complex matrices like soil, water, and food products. nih.goveconference.io Sample preparation for water samples can be as simple as filtration and acidification, while more complex matrices may require extraction techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). lcms.czeurl-pesticides.eu

Validation of LC-MS/MS methods involves assessing parameters such as linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision. nih.govnih.gov For many phenoxy herbicides, LODs in the low µg/L to ng/g range can be achieved. nih.govnih.gov

Table 2: Key Aspects of LC-MS/MS for Herbicide Residue Analysis

| Aspect | Description |

|---|---|

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode. econference.io |

| Mass Analysis | Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. econference.io |

| Sample Preparation | Minimal for water samples; QuEChERS for complex matrices. lcms.czeurl-pesticides.eu |

| Advantages | High sensitivity, high selectivity, and reduced sample preparation time. lcms.czeconference.io |

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of phenoxy herbicides in environmental samples. However, a key consideration for GC-MS analysis of acidic herbicides like this compound is the need for a derivatization step to convert the non-volatile acid into a more volatile ester (e.g., methyl ester). This is necessary to ensure the compound can pass through the GC column.

Once derivatized, the compound is separated on a capillary GC column and detected by a mass spectrometer. The mass spectrometer provides definitive identification based on the compound's mass spectrum, which serves as a chemical fingerprint. The NIST Mass Spectrometry Data Center provides reference spectra that can be used for comparison. nih.gov For this compound, characteristic ions in the mass spectrum would be monitored for quantification. nih.gov

Spectroscopic Methods for Characterization (e.g., FT-IR, 1H NMR, 13C NMR)

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound reveals key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretching vibration appears around 1700 cm⁻¹. The spectrum also shows C-O stretching for the ether linkage and C-H stretching and bending vibrations for the aromatic ring and the alkyl chain. chemicalbook.com

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The aromatic protons typically appear as multiplets in the range of 6.8-7.3 ppm. The protons of the methylene (B1212753) group adjacent to the oxygen (OCH₂) resonate around 4.0 ppm, while the protons of the methylene group adjacent to the carbonyl group (CH₂CO) appear around 2.5 ppm. The central methylene group (CH₂) protons are observed around 2.1 ppm. The acidic proton of the carboxylic acid is often a broad singlet at a higher chemical shift. chemicalbook.com

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is typically observed downfield, around 178-180 ppm. The aromatic carbons show signals in the region of 114-158 ppm. The carbon of the methylene group attached to the oxygen (OCH₂) appears around 67 ppm, while the other methylene carbons of the butyric acid chain resonate at higher field strengths. guidechem.com

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations |

|---|---|

| FT-IR | Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1700 cm⁻¹). chemicalbook.com |

| ¹H NMR | Aromatic protons (6.8-7.3 ppm), OCH₂ (~4.0 ppm), CH₂CO (~2.5 ppm), central CH₂ (~2.1 ppm). chemicalbook.com |

| ¹³C NMR | C=O (~178-180 ppm), aromatic carbons (114-158 ppm), OCH₂ (~67 ppm). guidechem.com |

Immunoassays (e.g., ELISA) for Detection in Biological and Environmental Samples

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and sensitive method for the detection of pesticides, including phenoxy herbicides, in various samples. iastate.edu These methods are based on the highly specific binding between an antibody and its target antigen (in this case, the herbicide or a derivative). iastate.edu

The principle of a competitive ELISA involves the competition between the target analyte in the sample and a labeled form of the analyte (a tracer) for a limited number of antibody binding sites. iastate.edu The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. A substrate is then added that reacts with the enzyme on the tracer to produce a measurable signal, often a color change. iastate.edu

Immunoassays can be developed to be highly sensitive, with detection limits in the ng/mL range. nih.govpublichealthtoxicology.com They are particularly useful for screening large numbers of samples quickly and cost-effectively. nih.gov Fluorescence polarization immunoassay (FPIA) is another type of immunoassay that has been successfully used for the rapid detection of herbicides. nih.govpublichealthtoxicology.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in this compound. For a compound with the molecular formula C₁₀H₁₂O₃, the theoretical elemental composition can be calculated based on its molecular weight of 180.20 g/mol . nih.govguidechem.com This analysis is fundamental for confirming the empirical formula of a newly synthesized or purified compound.

Table 4: Elemental Composition of this compound (C₁₀H₁₂O₃)

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 66.66% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 6.71% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 26.63% |

Purity Assessment Techniques for this compound

The determination of the purity of this compound is a critical step in its quality control, ensuring its suitability for various applications. A variety of analytical methodologies are employed to assess its purity, each offering distinct advantages in terms of sensitivity, specificity, and the nature of the impurities they can detect. These techniques can be broadly categorized into chromatographic, spectroscopic, and thermal analysis methods.

Chromatographic Techniques

Chromatographic methods are powerful tools for separating this compound from its impurities, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically employed, utilizing a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where this compound exhibits strong absorbance, typically around 210 nm or 270 nm. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Method validation, in accordance with ICH guidelines, would typically include assessments of linearity, precision, accuracy, specificity, and robustness. researchgate.netnih.govijper.org

| Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |

| Intra-day Precision (%RSD) | ≤ 2% | 0.8% |

| Inter-day Precision (%RSD) | ≤ 2% | 1.5% |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.01 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 0.03 µg/mL |

Gas Chromatography (GC): For volatile impurities or if the analyte can be derivatized to a volatile form, gas chromatography is a suitable technique. gcms.cz Due to the carboxylic acid group, this compound may require derivatization (e.g., methylation) to improve its volatility and chromatographic behavior. A capillary column with a suitable stationary phase (e.g., DB-5 or DB-FFAP) is used for separation. gcms.cznih.gov A flame ionization detector (FID) is commonly employed for quantification due to its excellent response to organic compounds. The purity is determined by comparing the peak area of the analyte to the total peak area. Acidifying the sample with a strong acid like sulfuric acid can be necessary to ensure that the carboxylic acid is in its protonated, more volatile form and to prevent the formation of non-volatile salts. chromforum.org

| Parameter | Typical Condition |

|---|---|

| Column | DB-FFAP (30 m x 0.32 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 250 °C |

| Detector Temperature | 275 °C |

| Oven Temperature Program | Initial temperature of 100 °C, ramped to 250 °C |

| Injection Volume | 1 µL |